molecular formula C16H12F2N2O2 B2386056 3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide CAS No. 921543-98-8

3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide

Cat. No.: B2386056
CAS No.: 921543-98-8
M. Wt: 302.281
InChI Key: KVGMEJZVIAUUCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide is a fluorinated benzamide derivative characterized by a 3,4-difluoro-substituted benzoyl group linked to a 1-methyl-2-oxoindolin-5-yl amine moiety. This compound combines a benzamide scaffold—a common feature in bioactive molecules—with fluorine atoms at positions 3 and 4 of the aromatic ring, which enhance metabolic stability and binding affinity through electronic and steric effects .

Properties

IUPAC Name

3,4-difluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2/c1-20-14-5-3-11(6-10(14)8-15(20)21)19-16(22)9-2-4-12(17)13(18)7-9/h2-7H,8H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGMEJZVIAUUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Fluorinated Benzamides

Fluorine substitution patterns critically influence bioactivity. For example:

  • N-(2,3-Dihydroxy-Propyloxy)-3,4-Difluoro-2-(4-Iodo-2-Fluoro-Phenylamino)Benzamide (): This compound shares the 3,4-difluoro-benzamide core but incorporates an iodinated phenylamino group. The iodine atom may enhance halogen bonding in target interactions, while the dihydroxypropyloxy side chain improves solubility.
  • 2,6-Difluoro-N-(Substituted Phenyl)Benzamides (): Compounds like 2,6-difluoro-N-(3-fluorophenyl)benzamide exhibit positional isomerism compared to the 3,4-difluoro substitution. Such variations alter electron distribution and steric hindrance, impacting target selectivity .

Table 1: Comparison of Fluorinated Benzamides

Compound Name Fluorine Substitution Key Functional Groups Biological Activity (If Reported) Reference
3,4-Difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide 3,4-difluoro Indolinone, methyl group Not explicitly reported N/A
N-(2,3-Dihydroxy-propyloxy)-3,4-difluoro-2-(4-iodo-2-fluoro-phenylamino)benzamide 3,4-difluoro Iodo-phenylamino, dihydroxy Not reported
2,6-Difluoro-N-(3-fluorophenyl)benzamide 2,6-difluoro Fluorophenyl Not reported

Indolinone-Containing Benzamides

The 1-methyl-2-oxoindolin-5-yl group distinguishes the target compound from other benzamides. For instance:

  • 2-Hexanoylamino-1-(4-Carboxyphenyl)Benzamide (): Lacks the indolinone moiety but features a carboxyphenyl group. This compound showed 67% PCAF HAT inhibition at 100 μM, highlighting the importance of the 2-acylamino side chain for activity. The target compound’s indolinone may replace this side chain to confer rigidity and improve target binding .

Pharmacological and Functional Comparisons

PCAF HAT Inhibitors

Benzamide derivatives with long acyl chains (e.g., 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide) achieved 79% PCAF HAT inhibition, outperforming anacardic acid (68%) . While the target compound lacks an acyl chain, its fluorine substitutions and indolinone group may compensate by enhancing hydrophobic interactions or π-stacking with the enzyme’s active site.

mGlu5 Positive Allosteric Modulators (PAMs)

Benzamide scaffolds are prominent in mGlu5 PAMs, such as CPPHA analogs (). However, its indolinone group introduces a unique steric profile distinct from typical mGlu5 PAMs .

Neuroleptic Benzamides

Benzamide derivatives like amisulpride and sulpiride () share a neuroleptic function. While the target compound’s indolinone group diverges from these drugs’ sulfonyl or methoxy groups, its fluorine atoms may enhance blood-brain barrier penetration, a critical factor for central nervous system activity .

Table 2: Pharmacological Profiles of Key Benzamide Derivatives

Compound Class Example Compound Target/Activity EC50/Inhibition (%) Structural Distinction from Target Compound Reference
PCAF HAT Inhibitors 2-Tetradecanoylamino-benzamide PCAF HAT inhibition 79% at 100 μM Long acyl chain, carboxyphenyl
mGlu5 PAMs CPPHA analogs mGlu5 receptor modulation ≤1 μM Lack of fluorine/indolinone
Neuroleptics Amisulpride Dopamine D2/D3 receptor antagonism N/A Sulfonyl group, no fluorine

Biological Activity

3,4-Difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide is a synthetic organic compound belonging to the class of indole derivatives. Indole derivatives are recognized for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of 3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide typically involves several key steps:

  • Formation of the Indolinone Core : This is achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring.
  • Introduction of Difluoro Groups : The difluoro groups are introduced via halogenation reactions using suitable fluorinating agents.
  • Coupling with Benzamide : The final step involves the coupling of the indolinone core with a benzamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Biological Activity

Research has demonstrated that 3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide exhibits various biological activities:

Anticancer Activity

Studies indicate that this compound has significant anticancer properties. It has been found to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of multiple signaling pathways that regulate cell survival and apoptosis.

Antiviral Properties

The compound has also shown promising antiviral activity against several viral strains. Its mechanism may involve interference with viral replication processes or inhibition of viral entry into host cells.

Anti-inflammatory Effects

In vitro studies suggest that 3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide can reduce inflammatory responses by inhibiting pro-inflammatory cytokines and mediators.

Case Studies

A few notable case studies highlight the biological activity of this compound:

  • Anticancer Study : In a study conducted on human breast cancer cell lines, 3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide demonstrated an IC50 value in the low micromolar range, indicating potent anticancer effects compared to standard chemotherapeutic agents .
  • Antiviral Research : A study evaluated its efficacy against influenza virus in vitro, where it exhibited significant inhibition of viral replication with an IC50 value of approximately 0.5 μM .
  • Inflammatory Response : In animal models of inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups .

The biological activity of 3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide is attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The compound binds to various receptors involved in cell signaling pathways, leading to altered cellular responses.
  • Enzyme Inhibition : It may inhibit enzymes critical for cancer cell survival and viral replication.

Data Summary Table

Activity Type IC50 Value (μM) Study Reference
AnticancerLow micromolar
Antiviral~0.5
Anti-inflammatorySignificant reduction

Q & A

Q. What are the optimal synthetic routes for preparing 3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions. A common approach includes coupling fluorinated benzoyl chloride derivatives with substituted indoline precursors under controlled conditions. For example, refluxing 4-fluorobenzohydrazide with phthalic anhydride in acetic acid for 12 hours yields structurally analogous benzamide derivatives. Reaction optimization includes solvent selection (e.g., ethanol or acetic acid), temperature control (reflux conditions), and purification via recrystallization from chloroform/methanol mixtures .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

Key techniques include:

  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH bend at ~1600 cm⁻¹) .
  • NMR : 1H^1H NMR reveals aromatic proton environments (δ 7.0–8.1 ppm), while 13C^{13}C NMR confirms carbonyl (170–168 ppm) and fluorinated aromatic carbons .
  • HRMS : Validates molecular weight (e.g., [M–H]⁻ at m/z 283.26868) .

Q. What solvents and purification methods are recommended post-synthesis?

Use ethyl acetate for extraction, followed by washing with saturated NaHCO3_3 and brine. Purification via recrystallization (chloroform/methanol, 1:1) enhances purity. Analytical HPLC can confirm compound homogeneity .

Q. What are the primary biological targets associated with this compound?

Structural analogs of this benzamide derivative exhibit activity as PDE4 inhibitors , modulating cAMP levels in inflammatory pathways. Target validation often involves enzymatic assays (IC50_{50} determination) and cell-based cAMP quantification .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in molecular conformation?

Use SHELXL (for refinement) and WinGX (for data processing) to analyze crystallographic data. For example, monoclinic space group P21_1/n with unit cell parameters (a = 14.094 Å, b = 7.248 Å) was resolved for a related fluorobenzamide. Hydrogen-bonding networks (N–H···O, O–H···O) stabilize the 3D framework, validated via Hirshfeld surface analysis .

Q. How do computational methods like DFT complement experimental findings?

Density Functional Theory (DFT) calculates optimized geometries, HOMO-LUMO gaps, and electrostatic potentials, aligning with experimental XRD data. Hirshfeld surfaces quantify intermolecular interactions (e.g., 12% H-bond contribution in a fluorobenzamide analog) .

Q. What strategies address contradictions in PDE4 inhibition data?

  • Perform dose-response curves across multiple cell lines.
  • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Compare with reference inhibitors (e.g., roflumilast) to contextualize potency .

Q. How to validate molecular docking predictions for PDE4 interactions?

Combine docking (AutoDock Vina) with mutational analysis of PDE4 active sites. Experimental validation via IC50_{50} shifts in mutated vs. wild-type enzymes confirms predicted binding modes.

Q. How to resolve discrepancies in melting point or solubility data?

  • Verify purity via HPLC (>95%) and elemental analysis.
  • Standardize solvent systems (e.g., DMSO for solubility tests).
  • Cross-reference with thermogravimetric analysis (TGA) for decomposition profiles .

Q. How to analyze hydrogen-bonding networks in crystal structures?

Use Mercury or CrystalExplorer to visualize interactions. For example, O–H···O bonds (2.8–3.0 Å) in a related compound form a 3D network, contributing to lattice stability. Hirshfeld surface plots (e.g., dnorm_{\text{norm}} maps) quantify contact percentages .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.